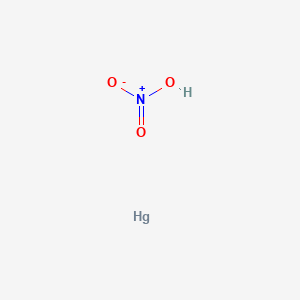
mercury;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid, mercury salt, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻). This compound is known for its colorless crystalline or white powder appearance and is highly soluble in water and nitric acid .
準備方法
Synthetic Routes and Reaction Conditions: Mercury(II) nitrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 2\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + \text{H}_2 \text{O} ] This reaction requires careful handling due to the toxic nature of mercury and the corrosive properties of nitric acid .
Industrial Production Methods: In industrial settings, the production of mercury(II) nitrate follows similar principles but on a larger scale. The process involves the controlled reaction of mercury with nitric acid in specialized reactors designed to handle the hazardous materials safely. The resulting product is then purified and crystallized for various applications .
化学反応の分析
Types of Reactions: Mercury(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) nitrate acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: Mercury(II) nitrate can react with halides to form mercury(II) halides.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid, sulfuric acid.
Reducing Agents: Elemental mercury, sodium amalgam.
Reaction Conditions: Reactions typically occur under controlled temperatures and in the presence of specific catalysts or solvents.
Major Products:
Mercury(II) Halides: Formed by reacting mercury(II) nitrate with halides.
Elemental Mercury: Produced through reduction reactions.
科学的研究の応用
Mercury(II) nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a nitrification agent.
Biology: Employed in various biochemical assays and studies involving mercury’s effects on biological systems.
Medicine: Historically used in the treatment of syphilis, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of felt, mercury fulminate, and as an analytical reagent in laboratories
作用機序
The mechanism by which mercury(II) nitrate exerts its effects involves the interaction of mercury ions with various molecular targets. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects multiple pathways, including enzyme activity, membrane integrity, and cellular signaling .
類似化合物との比較
Mercury(I) Nitrate (Hg₂(NO₃)₂): Contains mercury in the +1 oxidation state and has different chemical properties and reactivity compared to mercury(II) nitrate.
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound with distinct applications and toxicity profiles.
Uniqueness: Mercury(II) nitrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. Its solubility in water and nitric acid also distinguishes it from other mercury compounds .
特性
CAS番号 |
24670-15-3 |
|---|---|
分子式 |
HHgNO3 |
分子量 |
263.61 g/mol |
IUPAC名 |
mercury;nitric acid |
InChI |
InChI=1S/Hg.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
VRJVVIKEWDDYOG-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Hg] |
正規SMILES |
[N+](=O)(O)[O-].[Hg] |
関連するCAS |
10045-94-0 (nitrate-mercury[2:1]) 10415-75-5 (nitrate-mercury[1:1]) |
同義語 |
mercury nitrate mercury nitrate (1:1) mercury nitrate (2:1) mercury nitrate (2:1), HNO3-203Hg-labeled |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















